4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ESI-09 and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Scientific Research Applications
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Some N-substituted benzamides, including compounds related to 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, have been studied for their cardiac electrophysiological activity. They were found to exhibit potency in in vitro assays and have potential as class III antiarrhythmic agents (Morgan et al., 1990).
Anticancer Activity
- Pro-Apoptotic Anticancer Agents : Derivatives of benzamide, structurally similar to 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, have been synthesized and evaluated for their anticancer properties. Certain compounds demonstrated significant proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).
Antimicrobial Activity
- Antimicrobial and Antifungal Action : Compounds in the benzothiazole sulfonamide family have shown sensitivity to both Gram-positive and Gram-negative bacteria, and also exhibited antifungal activity against Candida albicans. This indicates their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Sensor Technology
- Methotrexate Sensing : Polyamide-conductive polymers derived from benzamides, including those related to 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, have been used to modify electrodes for the electrochemical detection of the anticancer drug methotrexate (Abdel-Rahman et al., 2023).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : Innovative synthetic routes have been developed for creating new derivatives of benzamide, including those structurally related to 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide. These derivatives have potential applications in various biological and pharmacological fields (Hossaini et al., 2017).
properties
IUPAC Name |
4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-5-26(23,24)15-8-6-14(7-9-15)18(22)20-19-21(4)17-13(3)10-12(2)11-16(17)25-19/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIIIXYERNGSOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
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